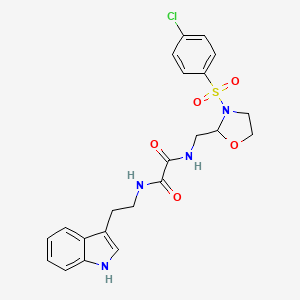
2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries and have potential therapeutic applications . They have been used in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, among other conditions .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported to start from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been confirmed by proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and infrared .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar benzamide compounds include the condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzamide compounds have been analyzed using various spectroscopic and elemental methods .Aplicaciones Científicas De Investigación
Metabolic Studies and Drug Disposition
Studies have explored the metabolic pathways and disposition of benzamide derivatives, focusing on their metabolism, excretion, and the identification of metabolites. For example, the metabolism of benzamide derivatives involves extensive oxidation and rearrangement processes, leading to the formation of principal circulating components and metabolites. These studies shed light on the elimination pathways and half-lives of these compounds, providing crucial information for understanding their behavior in the human body (Renzulli et al., 2011).
Antidepressant and Anticonvulsant Effects
Benzothiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects. In studies, certain derivatives displayed significant decreases in immobility duration, indicating potential antidepressant activity. Moreover, some derivatives exhibited anticonvulsant effects comparable to standard medications, suggesting their utility in treating conditions like depression and seizures (Qing‐Hao Jin et al., 2019).
Receptor Binding Studies for Cancer Imaging
Radiolabeled benzamides, due to their preferential binding to sigma receptors overexpressed in cancer cells, have been utilized in imaging studies to visualize tumors, including breast cancer and melanoma, in vivo. These studies highlight the potential of benzamide derivatives in aiding the diagnosis and monitoring of cancer (Caveliers et al., 2002; Maffioli et al., 1994).
Toxicological Assessments and Drug Interactions
The toxicological profiles and drug interaction potentials of certain benzamide derivatives have been assessed. These studies help in understanding the adverse effects and pharmacokinetic interactions, contributing to safer therapeutic applications and drug development strategies (López et al., 2014; Farré et al., 2007).
Biomonitoring and Exposure Assessment
Biomonitoring studies involving benzamide derivatives have been conducted to assess human exposure to these compounds and their metabolites, especially in the context of environmental and occupational health. These studies provide valuable data for risk assessment and the establishment of safety standards (Stillwell et al., 1999).
Mecanismo De Acción
While the specific mechanism of action for “2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is not mentioned in the retrieved papers, benzamide derivatives have been found to possess various biological activities. They have shown anti-inflammatory, analgesic, antitumor, antimicrobial, antibacterial, antifungal, antioxidant, and antiplatelet activities .
Direcciones Futuras
Benzamide compounds, including “2,3-dimethoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide”, have potential applications in various fields, including medicine, industry, and agriculture . Future research could focus on conducting in vivo biochemical tests of effective amides and exploring their potential applications .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-13-9-7-12(8-10-13)15-11-26-19(20-15)21-18(22)14-5-4-6-16(24-2)17(14)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMQUFKLUIVFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)







![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)

![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)